3-Bromo-2-methyl-5-nitroaniline
Overview
Description
The compound 3-Bromo-2-methyl-5-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their applications in various chemical reactions and as probes in the study of DNA conformation. While the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been studied. For instance, 2-Methyl-4-nitroaniline has been used to form a crystalline complex with a self-complementary dinucleoside monophosphate, indicating the potential for nitroaniline derivatives to interact with biological molecules .
Synthesis Analysis
The synthesis of related compounds, such as 3-aryl-2,6-dicyano-5-methylanilines, has been achieved through reactions between nitrostyrenes and malononitrile in the presence of sodium carbonate in ethanol at room temperature . This suggests that similar conditions could potentially be used for synthesizing this compound, although the presence of the bromo substituent might require modifications to the reaction conditions or the use of different precursors.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex, as demonstrated by the crystalline structure of a complex containing 2-methyl-4-nitroaniline . The structure of this complex was solved to atomic resolution, revealing that nitroaniline molecules can stack above and below guanine-cytosine pairs in a duplex structure. This indicates that this compound could also exhibit interesting stacking behaviors due to the presence of the nitro group and the potential for π-π interactions.
Chemical Reactions Analysis
Nitroaniline derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes, which can rearrange to form isomers . This suggests that this compound might also participate in similar nucleophilic substitution reactions, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles used.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives can be inferred from related compounds. For instance, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with nucleophiles leads to products that crystallize in the monoclinic system, indicating that the crystal structure and physical properties are significantly influenced by the substituents on the aromatic ring . Therefore, the physical properties of this compound, such as its melting point, solubility, and crystal structure, would likely be affected by the bromo and nitro groups present on the molecule.
Safety and Hazards
3-Bromo-2-methyl-5-nitroaniline is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement H302 has been associated with it, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
3-bromo-2-methyl-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORXQFQBVQILBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646797 | |
Record name | 3-Bromo-2-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000342-34-6 | |
Record name | 3-Bromo-2-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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